molecular formula C15H20N2O2S B10976862 2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10976862
M. Wt: 292.4 g/mol
InChI Key: BRSQDPOQEWHLBS-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound belonging to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group. It has a molecular formula of C15H20N2O2S and a molecular weight of 292.3965 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as cyclopropylamine, under suitable conditions.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase PknG in Mycobacterium tuberculosis. The compound inhibits the activity of this kinase, which is essential for the survival of the bacteria, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the cyclopropylcarbonyl and ethyl groups.

    2-Aminothiophene: Contains an amino group instead of the carboxamide group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the thiophene ring.

Uniqueness

2-[(Cyclopropylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbonyl group enhances its stability and reactivity, while the ethyl group contributes to its lipophilicity and potential biological activity .

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H20N2O2S/c1-2-8-3-6-10-11(7-8)20-15(12(10)13(16)18)17-14(19)9-4-5-9/h8-9H,2-7H2,1H3,(H2,16,18)(H,17,19)

InChI Key

BRSQDPOQEWHLBS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Origin of Product

United States

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